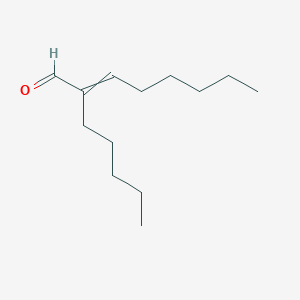![molecular formula C29H55O2P B14264321 {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane CAS No. 185248-63-9](/img/structure/B14264321.png)
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane is a complex organophosphorus compound. This compound features a bicyclic structure, which is a common motif in organic chemistry due to its stability and unique reactivity. The presence of the phosphane group adds to its versatility, making it a valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane typically involves multiple steps. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-yl derivative. This can be achieved through the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclic structure .
The final step includes the incorporation of the dioctylphosphane group, which can be achieved through a reaction with a suitable phosphane reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and pentyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphane group yields phosphine oxides, while nucleophilic substitution can lead to various substituted derivatives .
科学的研究の応用
Chemistry
In chemistry, {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are valuable in catalysis and material science .
Biology and Medicine
It can also be used in the synthesis of bioactive compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
作用機序
The mechanism of action of {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane group. This group can coordinate with metal ions, facilitating catalytic reactions. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical processes .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-one: A similar bicyclic compound used in organic synthesis.
Bicyclo[2.2.1]hept-5-en-2-ylmethanamine: Another derivative with applications in medicinal chemistry.
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Used in material science for its unique properties.
Uniqueness
What sets {5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane apart is its combination of a bicyclic structure with a phosphane group. This unique combination enhances its stability and reactivity, making it valuable in various scientific and industrial applications .
特性
CAS番号 |
185248-63-9 |
|---|---|
分子式 |
C29H55O2P |
分子量 |
466.7 g/mol |
IUPAC名 |
5-(5-dioctylphosphorylpentoxymethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C29H55O2P/c1-3-5-7-9-11-15-21-32(30,22-16-12-10-8-6-4-2)23-17-13-14-20-31-26-29-25-27-18-19-28(29)24-27/h18-19,27-29H,3-17,20-26H2,1-2H3 |
InChIキー |
YKRBNAYWYLRJMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCOCC1CC2CC1C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


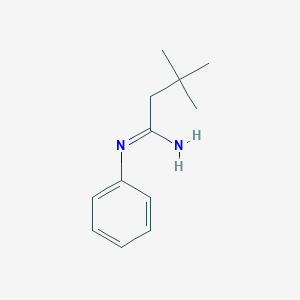
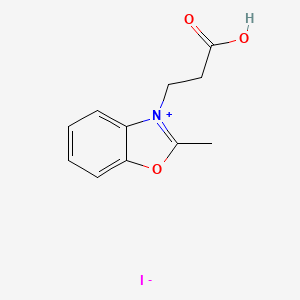
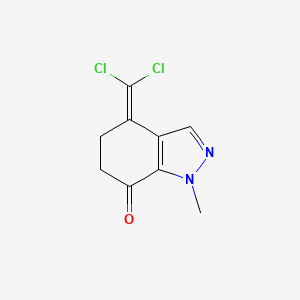
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)
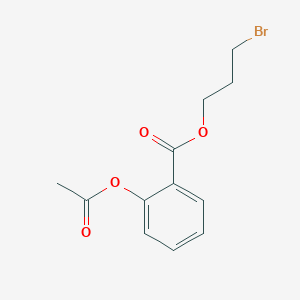
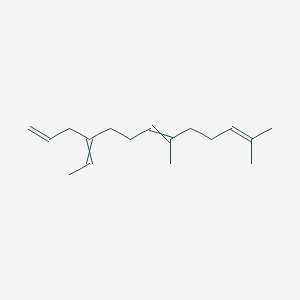
silane](/img/structure/B14264288.png)
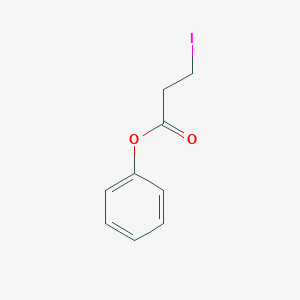
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)

![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
